2,6-Dichlorobenzoic-d3 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorobenzoic-d3 Acid is a deuterium-labeled derivative of 2,6-Dichlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C7HD3Cl2O2, and it has a molecular weight of 194.03 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzoic-d3 Acid typically involves the deuteration of 2,6-Dichlorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, the reaction of 2,6-Dichlorobenzoic Acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chloro groups.
Reduction: Products include 2,6-Dichlorobenzyl alcohol or 2,6-Dichlorobenzaldehyde.
Oxidation: Products include more oxidized forms such as 2,6-Dichlorobenzoquinone.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorobenzoic-d3 Acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 2,6-Dichlorobenzoic-d3 Acid is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of the compound in different environments, providing insights into molecular targets and pathways involved in various processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorobenzoic-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic Acid: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.
2,4-Dichlorobenzoic Acid: A structurally similar compound with chloro groups at different positions, used in herbicides and other chemical applications.
2,3-Dichlorobenzoic Acid: Another isomer with different chloro group positions, used in various chemical syntheses.
The uniqueness of this compound lies in its ability to provide detailed isotopic information, making it invaluable in research applications where precise tracking of molecular transformations is required.
Eigenschaften
CAS-Nummer |
1219805-50-1 |
---|---|
Molekularformel |
C7H4Cl2O2 |
Molekulargewicht |
194.025 |
IUPAC-Name |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI-Schlüssel |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Synonyme |
2,6-Dichlorobenzoic-d3 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.